Aflatoxin B2

Catalog No.
S609169
CAS No.
7220-81-7
M.F
C17H14O6
M. Wt
314.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aflatoxin B2

CAS Number

7220-81-7

Product Name

Aflatoxin B2

IUPAC Name

(3S,7R)-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-16,18-dione

Molecular Formula

C17H14O6

Molecular Weight

314.29 g/mol

InChI

InChI=1S/C17H14O6/c1-20-10-6-11-14(8-4-5-21-17(8)22-11)15-13(10)7-2-3-9(18)12(7)16(19)23-15/h6,8,17H,2-5H2,1H3/t8-,17+/m0/s1

InChI Key

WWSYXEZEXMQWHT-WNWIJWBNSA-N

SMILES

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5CCOC5OC4=C1

Solubility

In water, 24.9 mg/L at 25 °C (est)

Synonyms

(6aR,9aS)-2,3,6a,8,9,9a-Hexahydro-4-methoxycyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione; Dihydroaflatoxin B1; Dihydroaflatoxine B1

Canonical SMILES

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5CCOC5OC4=C1

Isomeric SMILES

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4[C@@H]5CCO[C@@H]5OC4=C1

Detection and Quantification of AFB2

Accurate detection and quantification of AFB2 in food and agricultural commodities are crucial for ensuring food safety and preventing human and animal exposure. Researchers investigate various techniques for AFB2 detection, including:

  • High-performance liquid chromatography (HPLC): This is a common and reliable method for separating and measuring AFB2 levels in various matrices .
  • Enzyme-linked immunosorbent assay (ELISA): This immunoassay offers a rapid and cost-effective approach for AFB2 detection, making it suitable for large-scale screening .
  • Mass spectrometry (MS): This advanced technique provides high sensitivity and specificity for AFB2 identification, even in complex mixtures .

These research efforts aim to develop more efficient, accurate, and accessible methods for AFB2 detection to safeguard food quality and consumer health.

Understanding the Toxicity of AFB2

Extensive research focuses on understanding the mechanisms by which AFB2 exerts its toxic effects. Studies investigate:

  • Genotoxicity: AFB2 can damage DNA, potentially leading to mutations and increasing the risk of cancer .
  • Immunotoxicity: AFB2 exposure can suppress the immune system, making individuals more susceptible to infections .
  • Hepatotoxicity: AFB2 is particularly harmful to the liver, causing damage and potentially leading to liver cancer .

Understanding these mechanisms is crucial for developing strategies to mitigate the harmful effects of AFB2 exposure.

Strategies to Mitigate Aflatoxin Contamination

Researchers are actively exploring various strategies to control and minimize AFB2 contamination in food and agricultural products, including:

  • Developing resistant crop varieties: Breeding plants with natural resistance to aflatoxin-producing fungi can significantly reduce contamination risks .
  • Good agricultural practices (GAP): Implementing proper storage, drying, and transportation practices can minimize fungal growth and aflatoxin production during pre- and post-harvest stages .
  • Biological control: Utilizing atoxigenic strains of Aspergillus, which do not produce aflatoxins, can competitively exclude toxigenic strains and reduce overall contamination .

Aflatoxin B2 is a naturally occurring mycotoxin produced primarily by the fungi Aspergillus flavus and Aspergillus parasiticus. It belongs to a class of compounds known as aflatoxins, which are characterized by their potent toxicity and carcinogenicity. The chemical formula for aflatoxin B2 is C17H14O6, and it features a complex structure that includes a coumarin moiety and multiple functional groups, contributing to its biological activity and reactivity .

AFB2's primary mechanism of action involves genotoxicity. It can damage DNA by forming adducts with guanine nucleotides, leading to mutations and potentially cancer initiation []. Additionally, AFB2 may disrupt cellular processes like protein synthesis and contribute to liver damage.

, particularly when exposed to ultraviolet light, which can generate reactive singlet oxygen species. This activation leads to the formation of mutagenic and DNA-binding species, enhancing its carcinogenic potential . The compound can also participate in various organic reactions, including cycloaddition and oxidation processes during its synthesis.

Key Reactions:

  • [2+3] Cycloaddition: A critical step in its total synthesis involves a cycloaddition reaction between quinones and 2,3-dihydrofuran .
  • Oxidation: Aflatoxin B2 can be oxidized to form more reactive intermediates, which may further interact with biological macromolecules like DNA and proteins .

Aflatoxin B2 is recognized for its toxicological effects, including mutagenicity and carcinogenicity. It inhibits protein synthesis and affects cellular functions by disrupting nucleic acid metabolism. Studies have shown that aflatoxin B2 can lead to growth retardation in various organisms and induce neuroendocrine changes . Compared to aflatoxin B1, aflatoxin B2 is considered less potent but still poses significant health risks.

The total synthesis of aflatoxin B2 has been explored through various methodologies since its first synthesis reported in 1968. Notable approaches include:

  • Total Synthesis via Cycloaddition: This method employs a [2+3] cycloaddition reaction as an initial step, followed by several transformations including esterification, oxidation, and coupling reactions to construct the final compound .
  • Enantioselective Synthesis: Recent advancements have focused on achieving enantioselectivity in the synthesis of aflatoxin B2, utilizing specific catalysts to enhance the yield and selectivity of the desired enantiomer .
  • Alternative Synthetic Routes: Various synthetic strategies have been developed over the years, including those that start from simpler precursors like phenolic compounds or utilize unique reaction conditions such as Friedel-Crafts reactions .

Research on aflatoxin B2 interactions primarily focuses on its binding affinity to DNA and proteins. Studies indicate that aflatoxin B2 can form adducts with DNA, leading to mutations that may initiate cancer development. The interaction with cellular macromolecules is crucial for understanding its biological effects and mechanisms of toxicity .

Aflatoxin B2 shares structural similarities with other aflatoxins but exhibits unique properties that differentiate it from them. Below is a comparison with related compounds:

CompoundStructure CharacteristicsPotency (Carcinogenicity)Unique Features
Aflatoxin B1Similar structureMore potent than B2Higher mutagenic activity
Aflatoxin G1Different functional groupsLess potent than B1Distinct ring structure
Aflatoxin G2Similar to G1Less potent than G1Variations in functional groups
SterigmatocystinDifferent backboneLess studiedFound in different fungal species

Aflatoxin B2 is unique due to its specific structural features that influence its biological activity and toxicity profile compared to other aflatoxins. Its lower potency relative to aflatoxin B1 suggests a distinct mechanism of action while still posing significant health risks.

Physical Description

Solid; Exhibits blue fluorescence; [Merck Index] Colorless to yellow solid; [HSDB] White powder; [MSDSonline]

Color/Form

Crystals
Colorless to pale yellow crystals
Crystals from chloroform and pentane
Yellow crystals with blue fluorescence

XLogP3

1.3

Hydrogen Bond Acceptor Count

6

Exact Mass

314.07903816 g/mol

Monoisotopic Mass

314.07903816 g/mol

Heavy Atom Count

23

LogP

log Kow = 1.45 (est)

Decomposition

When heated to decomposition it emits acird smoke and fumes.

Melting Point

287.5 °C

UNII

7SKR7S646P

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300+H310+H330 (33.33%): Fatal if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H350 (100%): May cause cancer [Danger Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

With the 4 principal aflatoxins tested, the order of inhibitory effect on RNA polymerase ii was: b1 greater than g1 greater than b1, g2.
Ability of aflatoxin b1, aflatoxin b2, & aflatoxin g1 to inhibit RNA polymerase activity & decr RNA content in rat hepatocyte nuclei was qualitatively similar to the carcinogenic & acute & subacute toxic actions of these compounds.
The interaction of aflatoxin B2 (AFB2) in vivo with rat liver nuclear macromolecules was examined in an attempt to correlate this binding with biological potency. The incorporation of [(3)H]AFB2 residues into rat liver histones and DNA was determined 2, 24 and 48 hr following administration of a single ip dose of 1 mg [(3)H]AFB2/kg bw. At each time point, histone H1 and the total histone fraction contained 5--30-fold more [(3)H]AFB2 moieties than did DNA on a weight basis. Analytical reversed-phase HPLC of the acid hydrolysis products resulting from AFB2 binding to DNA revealed that 85% of the radioactivity co-chromatographed with the major aflatoxin B1-DNA adduct, 2,3-dihydro-2-(N7-guanyl)-3-hydroxyaflatoxin B1. These studies revealed an apparent correlation between AFB2 derived binding to DNA in vivo in rats and its potency as a toxin and carcinogen in this species.
Aflatoxins produce singlet oxygen upon their exposure to UV (365-nm) light. Singlet oxygen in turn activates them to mutagens and DNA binding species. DNA binding and mutagenesis by aflatoxins were enhanced in D2O as compared to reactions in H2O, and a singlet oxygen scavenger inhibited mutagenesis. DNA photobinding of 3H-aflatoxin B1 increased in the presence of unlabeled aflatoxin B2, and the addition of aflatoxin B2 enhanced mutagenesis by aflatoxin B1 in a synergistic manner. These results are compatible with the notion that singlet oxygen, formed by one aflatoxin molecule, can readily activate another aflatoxin molecule. This may bear an environmental implication in that the weakly carcinogenic aflatoxin B2, which is often produced in nature together with aflatoxin B1, may be important in enhancing the activation of aflatoxin B1 by sunlight.

Vapor Pressure

1.65X10-10 mm Hg at 25 °C (est)

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

7220-81-7

Absorption Distribution and Excretion

Administration of (3)H-aflatoxin b2 to male rats gave levels of hepatic DNA & ribosomal (r)RNA aflatoxin adducts that were about 1% of those for rats given (3)H-aflatoxin b1. Levels of hepatic protein aflatoxin adducts were 35-70% as great for aflatoxin b2-treated rats as for aflatoxin b1-treated rats.
A study was conducted to determine aflatoxin levels in the tissues of broiler chickens that had been fed a diet containing 2057 micrograms aflatoxin B1 and 1323 micrograms aflatoxin B2/kg for 35 days. Results showed that aflatoxins were deposited in all tissues. The highest levels of aflatoxins were present in the gizzards, livers and kidneys. There was evidence that the high levels of aflatoxins B1 and B2 in the gizzards might have been caused by contamination by the gizzard contents during the slaughtering process. After feeding the aflatoxin-contaminated diet for 35 days, mean values for the combined aflatoxins were less than 3 micrograms/kg of tissue. Four days after withdrawal of the aflatoxin-contaminated ration, there were no detectable amounts of aflatoxins in any of the tissues. The results indicate that broiler chickens rapidly clear aflatoxins from their tissues once they are transferred to an aflatoxin-free diet.
To evaluate the rate at which the four main aflatoxins (aflatoxins B1, B2, G1 and G2) are able to cross the luminal membrane of the rat small intestine, a study about intestinal absorption kinetics of these mycotoxins has been made. In situ results obtained showed that the absorption of aflatoxins in rat small intestine is a very fast process that follows first-order kinetics, with an absorption rate constant (ka) of 5.84 +/- 0.05 (aflatoxin B1), 4.06 +/- 0.09 (aflatoxin B2), 2.09 +/- 0.03 (aflatoxin G1) and 1.58 +/- 0.04 (aflatoxin G2) h-1, respectively.

Metabolism Metabolites

Yields Alfatoxin m2 in rat. From table/
Metabolism of aflatoxin b2 by postmitochondrial supernatant fractions of duck, rat, mouse & human livers was studied in an in vitro system. Postmitochondrial supernatant from duck equivalent to 0.2 g whole liver metabolized 40-80% of the initial substrate in 30 min, compared to less than 6% for other species. Among several metabolites formed by duck liver, aflatoxin b1 was produced in amt equivalent to 2-8% of the initial substrate, & metabolites having chromatographic properties postulated for aflatoxicols 1 & 2 & aflatoxins m1 & m2 were also formed in small amounts. The greater susceptibility of duck liver to the toxicity of aflatoxin b2 may be attributable to its ability to form aflatoxin b1, which could be activated through further metabolism.
Aflatoxin b2 admin iv to rats was rapidly metabolized to 7 groups of metabolites, 6 of which were excreted in the bile. Aflatoxin b2 was hydroxylated at the 2- & 4-positions. Bile from rats given aflatoxin b2 contained 2 glucuronides.

Wikipedia

Aflatoxin B2

Methods of Manufacturing

... Aflatoxins are produced only in small quantities for research purposes, by fermentation of Aspergillus flavus or Aspergillus parasiticus on solid substrates or media in the laboratory. Aflatoxins are extracted by solvents and purified by chromatography. /Aflatoxins/

General Manufacturing Information

Aflatoxins are produced primarily by the common fungus Aspergillus flavus and the closely related species A. parasiticus. These are well defined species: A. flavus produces only B aflatoxins and sometimes the mycotoxin cyclopiazonic acid (CPA), while A. parasiticus produces both B and G aflatoxins, but not CPA. Aflatoxin M1 is a metabolite of aflatoxin B1 that can occur in milk and milk products from animals consuming feed contaminated with B aflatoxins.
A mutant of Aspergillus flavus having a high and relatively stable aflatoxin B2/B1 ratio was recovered after treatment with nitrosoguanidine
A strain of Aspergillus flavus isolated from ground black pepper produced only aflatoxin B2 on several natural substrates.
The 8,9-dihydro derivative of aflatoxin B1.
Of the four major aflatoxins (B1, G1, B2, G2), B1 is the most potent and most common. Whenever they occur as food contaminants, aflatoxin B1 always is present. The other major aflatoxins have not been reported in the absence of B1. Aflatoxins are densely fluorescent; the B refers to blue, while the G signifies green fluorescence.

Analytic Laboratory Methods

A confirmatory test for aflatoxins B1 & B2 involves treatment of aflatoxins with excess sodium borohydride for 10 min at room temp to yield a fluorescent trihydroxy deriv of each aflatoxin.
A device is described for detecting aflatoxin corn contamination utilizing UV light.
Efficient detection of aflatoxins B1, B2, G1, and G2 has been performed by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry using a UV-absorbing ionic liquid matrix to obtain "matrix-free" mass spectra and addition of NaCl to enhance sensitivity via Na+ cationization. Using ionic alpha-cyano-4-hydroxycinnamic acid (Et3N-alpha-CHCA) as the matrix, matrix-free mass spectra in the m/z range of interest are acquired, and the B1, B2, G1, and G2 aflatoxins are readily detected with an LOD as low as 50 fmol. The technique is fast, requires little sample preparation and no derivatization or chromatographic separation, and seems therefore to be suitable for high-throughput aflatoxin screening. It should be easily extended to other micotoxins and provide an attractive technique to control the quality of major crops subjected to huge world commercial trades such as peanuts, corn, and rice as well as to monitor bioterrorism threats by micotoxin poisoning.
A high-performance liquid chromatographic method with on-line post-column photochemical derivatization and fluorimetric detection for the simultaneous separation and quantitative determination of aflatoxin (AF) B(1), B(2), G(1), and G(2) in foodstuffs and feed materials is reported. The chromatographic separation is accomplished by using a C(18) column eluted with an isocratic mobile phase consisting of water, methanol, and acetonitrile. The sample preparation requires a simple extraction of aflatoxins with a mixture of water and methanol, and a purification step by immunoaffinity column clean-up. The total analysis time, including sample preparation and chromatographic separation, does not exceed 40 min with a run time of 10 min. The procedure for the determination of aflatoxins in food samples and cereals for animal consumption has been extensively validated, in agreement with Regulation (EC) No. 882/2004, demonstrating the conformity of the method with provisions of Regulation (EC) No. 401/2006 in terms of sensitivity, linearity, selectivity, and precision.
For more Analytic Laboratory Methods (Complete) data for AFLATOXIN B2 (21 total), please visit the HSDB record page.

Clinical Laboratory Methods

Aflatoxin B2 recoveries from spiked human serum samples following hexane-chloroform extraction, chloroform extraction with pentane cleanup, or acetone-ferric gel-chloroform extraction ranged from 80-95%, 59-82% & 33-67%, respectively. Quantitation was by high pressure liquid chromatography with fluorescence detector.
Human urine and methanol extracted tissues and sputum were examined. Trichothecenes were tested using competitive ELISA techniques. Aflatoxins B1, B2, G1, and G2, and ochratoxin A were tested by using immunoaffinity columns and fluorometry. Test sensitivity and specificity were determined. Levels of detection for the various mycotoxins varied from 0.2 ppb for trichothecenes, 1.0 ppb for aflatoxins, and 2.0 ppb for ochratoxins. Trichothecene levels varied in urine, sputum, and tissue biopsies (lung, liver, brain) from undetectable (<0.2 ppb) to levels up to 18 ppb. Aflatoxin levels from the same types of tissues varied from 1.0 to 5.0 ppb. Ochratoxins isolated in the same type of tissues varied from 2.0 ppb to > 10.0 ppb. Negative control patients had no detectable mycotoxins in their tissues or fluids. These data show that mycotoxins can be detected in body fluids and human tissue from patients exposed to mycotoxin producing molds in the environment, and demonstrate which human tissues or fluids are the most likely to yield positive results.

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Stability Shelf Life

AFLATOXINS B1, B2, G1, & G2 IN WATER OR CHLOROFORM SOLUTIONS OR IN SOLID FILMS WERE DECOMPOSED BY UV IRRIDIATION.

Dates

Modify: 2023-08-15
Cifford, R., et al., Nature, 209, 312 (1966)
Wogan, et al., Food Cosmet. Toxicol., 12, 681 (1974)
Sinz, M.W., et al., J. Toxicol. Toxin Rev., 10, 87 (1991)
Shantha, T., et al., Nat. Toxins, 7, 175 (1999)

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